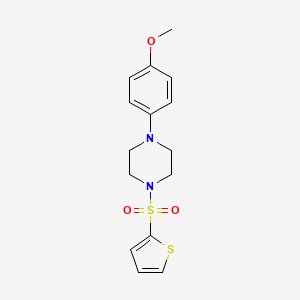
4-(3,4-二氨基苯基)-1(2H)-酞嗪酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The compound has been synthesized through different methods, primarily starting from phthalic anhydride derivatives. In one approach, it was used to synthesize novel aromatic polyamides by polymerization with aryl dicarboxylic acids, showcasing high yields and molecular weights, indicating its utility in creating high-performance polymers (Zhuang Xiu, 2003).
Molecular Structure Analysis
The molecular structure of 4-(3,4-diaminophenyl)-1(2H)-phthalazinone derivatives has been studied through various spectroscopic techniques, including MS, FTIR, and NMR, confirming the design of the structure and aiding in the understanding of its chemical behavior (Zhuang Xiu, 2003).
Chemical Reactions and Properties
The compound participates in condensation reactions and has been used as a precursor in the preparation of N-Mannich bases and other derivatives. These reactions expand the utility of the compound in various organic syntheses and materials science applications (A. Mustafa et al., 1964).
Physical Properties Analysis
4-(3,4-Diaminophenyl)-1(2H)-phthalazinone and its derivatives exhibit high glass transition temperatures and good solubility in polar solvents, which are crucial attributes for materials used in high-temperature applications and for processing into films or fibers (Zhuang Xiu, 2003).
Chemical Properties Analysis
The chemical properties of 4-(3,4-diaminophenyl)-1(2H)-phthalazinone derivatives, such as their reactivity in polymerization reactions and interaction with various chemical agents, underscore their versatility and potential in the synthesis of advanced materials. The ability to form polymers with high thermal stability and resistance to solvents is particularly notable (Zhuang Xiu, 2003).
科学研究应用
抗菌活性
4-(3,4-二氨基苯基)-1(2H)-酞嗪酮衍生物已被合成并评估其抗菌性能。这些化合物,特别是 1,2,4-三唑和 1,3,4-噻二唑衍生物,对金黄色葡萄球菌和枯草芽孢杆菌等细菌以及念珠菌属和近平滑念珠菌属等酵母样真菌表现出活性。与其他合成的化合物相比,具有 1,3,4-噻二唑环的衍生物对上述细菌和真菌表现出明显更高的抗菌功效,突出了它们作为抗菌剂的潜力 (Önkol 等,2008)。
质子交换膜应用
合成了一系列新型的含有 4-苯基酞嗪酮基团的磺化聚苯并咪唑,并分析了它们作为质子交换膜的适用性。这些通过溶液缩聚制成的聚合物表现出优异的热稳定性、低吸水率和令人印象深刻的抗氧化性。它们的低甲醇渗透性和高电导率使其成为燃料电池应用的有希望的材料。这项研究证明了 4-(3,4-二氨基苯基)-1(2H)-酞嗪酮衍生物在增强质子交换膜性能方面的多功能性,这对于推进燃料电池技术至关重要 (Liu 等,2014)。
先进聚合物材料
对 4-(3,4-二氨基苯基)-1(2H)-酞嗪酮衍生物应用的进一步研究促进了新型聚合材料的开发。其中包括衍生自含有酞嗪酮部分的不对称二胺的芳香族聚酰胺,它们在各种有机溶剂中表现出高热稳定性和溶解性。由于其出色的热性能和溶解性特性,此类材料可以在高性能工程应用中得到应用,从而能够在先进材料技术中更轻松地进行加工和应用 (Cheng 等,2002)。
属性
IUPAC Name |
4-(3,4-diaminophenyl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,15-16H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEICHOBCEQKGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-diaminophenyl)-1(2H)-phthalazinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)
![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)
![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)
![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)
![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)
![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)
